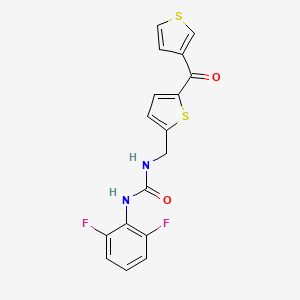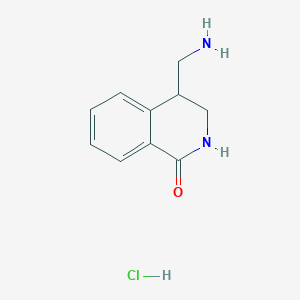![molecular formula C13H12ClNO3 B2608963 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone CAS No. 875440-38-3](/img/structure/B2608963.png)
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C13H12ClNO3. It is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields, including medicine and industry .
作用機序
Target of Action
It’s known that naphthoquinone derivatives often interact with enzymes involved in cellular respiration and redox reactions .
Mode of Action
It’s known that naphthoquinone derivatives can interact with their targets through redox cycling, generating reactive oxygen species that can cause oxidative stress .
Biochemical Pathways
Given the potential generation of reactive oxygen species, it’s likely that this compound affects pathways related to oxidative stress and cellular respiration .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The generation of reactive oxygen species can lead to oxidative stress, which can cause damage to cellular components, including lipids, proteins, and dna .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-hydroxypropylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in the formation of substituted naphthoquinone derivatives.
科学的研究の応用
2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone has several applications in scientific research:
類似化合物との比較
Similar Compounds
2-Chloro-1,4-naphthoquinone: A precursor in the synthesis of 2-Chloro-3-[(2-hydroxypropyl)amino]naphthoquinone.
2,3-Dichloro-1,4-naphthoquinone: Known for its antimicrobial properties.
2-Methylamino-3-chloro-1,4-naphthoquinone: Studied for its potential therapeutic effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with molecular targets makes it a valuable compound in research and potential therapeutic applications .
特性
IUPAC Name |
2-chloro-3-(2-hydroxypropylamino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-7(16)6-15-11-10(14)12(17)8-4-2-3-5-9(8)13(11)18/h2-5,7,15-16H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDXDLGUHQXZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-6-oxo-N-[3-(propan-2-yl)phenyl]-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxamide](/img/structure/B2608881.png)

![2-Amino-6-(4-methylbenzyl)-4-(pyridin-3-yl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)


![Tert-butyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2608889.png)
![7-CHLORO-N-(2,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2608891.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide](/img/structure/B2608893.png)



![2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B2608901.png)


